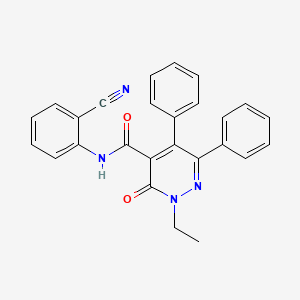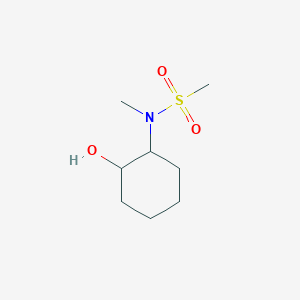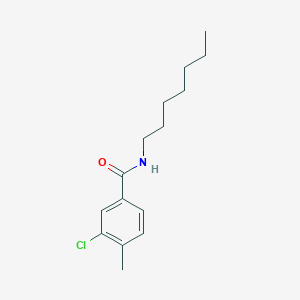![molecular formula C20H17BrN2O3 B4616161 ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE](/img/structure/B4616161.png)
ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE
Descripción general
Descripción
ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE: is a complex organic compound that features a quinoline core substituted with a bromophenyl group and an ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Esterification: The ethyl ester moiety is introduced via esterification reactions, typically using ethanol and an acid catalyst.
Formamidation: The final step involves the formamidation of the quinoline derivative to introduce the formamido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Phenyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By interacting with these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE can be compared with other quinoline derivatives:
- Uniqueness: The presence of the formamido group and the specific substitution pattern on the quinoline core make this compound unique in its chemical reactivity and potential applications.
Similar Compounds:
Propiedades
IUPAC Name |
ethyl 2-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-2-26-19(24)12-22-20(25)16-11-18(13-7-9-14(21)10-8-13)23-17-6-4-3-5-15(16)17/h3-11H,2,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKXXCHSUMPKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(5-methyl-1,3-thiazol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4616079.png)

![methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4616083.png)
![(4-BENZYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE](/img/structure/B4616089.png)
![N-[2-(cyclohexylthio)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4616095.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4616112.png)
![2-(methyl{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B4616118.png)

![2-chloro-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4616136.png)
![3-(2-ETHOXYPHENYL)-1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]UREA](/img/structure/B4616155.png)
![6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4616157.png)
![2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4616163.png)

